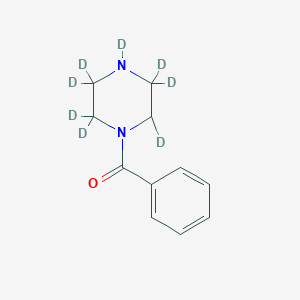

N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8

Description

Overview of Piperazine (B1678402) Derivatives in Research Contexts

The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a structure of significant interest in medicinal chemistry. nih.govijrrjournal.com This scaffold is found in a multitude of well-known drugs with a wide range of pharmacological activities. ijrrjournal.comrsc.org The versatility of the piperazine structure allows for easy modification, enabling the development of new bioactive molecules to treat various diseases. nih.gov

Piperazine derivatives have been extensively researched for their effects on the central nervous system, particularly involving the activation of monoamine pathways. nih.govresearchgate.net This has led to their use in therapeutic applications as antipsychotic, antidepressant, and anxiolytic agents. nih.govresearchgate.net For instance, well-known drugs like clozapine (B1669256) (antipsychotic), vortioxetine (B1682262) (antidepressant), and buspirone (B1668070) (anxiolytic) all contain the piperazine core. nih.gov Beyond the central nervous system, piperazine derivatives have demonstrated a broad spectrum of biological activities, including antihistamine, anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comthieme-connect.comnih.gov

The two nitrogen atoms in the piperazine ring provide a large polar surface area and opportunities for hydrogen bonding, which often leads to improved water solubility and oral bioavailability of drug candidates. nih.gov The structural rigidity of the ring also contributes to better target affinity and specificity. nih.gov Due to these favorable properties, the piperazine scaffold is considered a "privileged structure" in drug design, frequently used to build libraries of compounds for screening against various biological targets. jocpr.com Research has shown that even minor changes in the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activities. ijrrjournal.com

Rationale for Site-Specific Deuteration (d8) of N-(Benzoyl)piperazine

The substitution of hydrogen with its stable isotope, deuterium (B1214612), at specific positions within a molecule is a strategic approach known as site-specific deuteration. This technique is particularly valuable in pharmaceutical research and analytical chemistry. The primary rationale for deuterating compounds like N-(Benzoyl)piperazine is to create stable isotope-labeled (SIL) internal standards for use in quantitative analysis, especially in chromatography coupled with mass spectrometry. clearsynth.comacanthusresearch.com

Kinetic Isotope Effect (KIE): A fundamental principle underlying the utility of deuteration is the kinetic isotope effect (KIE). libretexts.org The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. libretexts.orgprinceton.edu Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate compared to breaking a C-H bond. libretexts.org This phenomenon is expressed as the ratio kH/kD, where a value greater than 1 indicates a normal primary KIE. libretexts.orgcolumbia.edu In drug metabolism, which often involves the enzymatic cleavage of C-H bonds by enzymes like cytochrome P450, deuteration at a metabolic "soft spot" can significantly slow down the rate of metabolism. nih.gov

Metabolic Switching: When a drug is metabolized through multiple alternative pathways, deuteration of one pathway's metabolic site can divert metabolism towards the other pathways. osti.gov This phenomenon, known as "metabolic switching," can be an intended or unintended consequence of deuteration. osti.govacs.org While it can be exploited to alter a drug's metabolic profile, for the purpose of an internal standard, the deuteration must be placed at positions that are not metabolically active to ensure the standard and the analyte behave similarly during sample processing and analysis. nih.govacs.org

Application as an Internal Standard: N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 is designed to be an ideal internal standard. The eight deuterium atoms provide a significant mass shift from the unlabeled analyte, preventing spectral overlap in mass spectrometry. acanthusresearch.com The deuteration is specifically on the piperazine ring at positions not typically susceptible to metabolic attack for this class of compounds, ensuring the label's stability. acanthusresearch.com The stability of the label is crucial, as the loss or exchange of deuterium with protons from the solvent or matrix can compromise the accuracy of the analytical results. acanthusresearch.comsigmaaldrich.com By having nearly identical physicochemical properties to the unlabeled analyte, the deuterated standard co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency, which helps to correct for matrix effects and ensures precise and accurate quantification. clearsynth.comresearchgate.net

Academic Research Landscape and Utility of this compound

In the academic research landscape, this compound serves as a critical tool, primarily as an internal standard for the accurate quantification of N-(Benzoyl)piperazine and related compounds in complex biological matrices. Its utility is rooted in the principles of isotope dilution mass spectrometry, which is considered a gold standard for quantitative analysis. diagnosticsworldnews.comscispace.com

The use of deuterated standards like N-(Benzoyl)piperazine-d8 is indispensable in a variety of research studies. In pharmacokinetic and drug metabolism studies, researchers can accurately measure the concentration of a parent drug and its metabolites in plasma, urine, or tissue samples. This allows for the precise determination of key parameters such as absorption, distribution, metabolism, and excretion (ADME). acs.org

Furthermore, in toxicology and forensic science, the ability to unequivocally identify and quantify specific substances is paramount. N-(Benzoyl)piperazine itself has been a compound of interest in these fields. The use of its deuterated analog as an internal standard ensures the reliability and defensibility of the analytical data.

The development and application of such deuterated standards also contribute to the broader field of analytical method development. Researchers continually seek to improve the sensitivity, specificity, and robustness of their analytical techniques. scispace.com The availability of high-quality, stable isotope-labeled standards facilitates the validation of new methods according to stringent regulatory guidelines. The predictable behavior of deuterated standards, which ideally differ from the analyte only in mass, helps to minimize variability and improve the reproducibility of experimental results. scispace.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,2,3,3,4,5,5,6-octadeuteriopiperazin-1-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-5,12H,6-9H2/i6D2,7D2,8D,9D2/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNXBQRNMNVUMV-YQCSIQCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C(N(C(C(N1C(=O)C2=CC=CC=C2)([2H])[2H])([2H])[2H])[2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Fidelity of N Benzoyl Piperazine 2,2,3,3,5,5,6,6 D8

Strategies for Deuterium (B1214612) Incorporation in Piperazine (B1678402) Scaffolds

The introduction of deuterium into the piperazine ring can be achieved through several synthetic strategies. These methods generally involve either the direct deuteration of a pre-formed piperazine ring or the construction of the ring using deuterated precursors.

Chemical Deuteration Approaches for N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 Synthesis

Direct deuteration methods often involve the exchange of protons for deuterons on the piperazine scaffold. One common approach is the use of a deuterated reducing agent, such as lithium aluminum deuteride (LAD), to reduce a suitable precursor. For instance, the reduction of a diketopiperazine precursor with LAD can introduce deuterium atoms at specific positions. usask.canih.gov In the context of this compound synthesis, a potential route could involve the synthesis of a piperazine-2,3,5,6-tetraone derivative, followed by reduction with a powerful deuterating agent.

Another approach involves metal-catalyzed hydrogen-deuterium exchange. google.com This method utilizes a transition metal catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O). While this can be a cost-effective method, controlling the specific sites of deuteration can be challenging and may lead to a mixture of isotopologues.

Utilization of Deuterated Piperazine Precursors

A more direct and often more selective method for synthesizing this compound involves the use of a pre-deuterated piperazine starting material. The synthesis of piperazine-d8 can be accomplished through various methods, including the reduction of a suitable nitrogen-containing precursor with a deuterated reducing agent. Once piperazine-d8 is obtained, it can be reacted with benzoyl chloride under standard acylation conditions to yield the desired this compound. beilstein-journals.orgnih.gov This approach offers excellent control over the isotopic labeling pattern, ensuring that all eight deuterium atoms are located on the piperazine ring. The use of deuterated building blocks is a common strategy in the synthesis of complex deuterated molecules. researchgate.net

Advanced Spectroscopic and Chromatographic Techniques for Isotopic Purity Assessment

The confirmation of isotopic purity and the precise location of deuterium atoms are critical aspects of synthesizing deuterated compounds. rsc.org A combination of high-resolution mass spectrometry and advanced nuclear magnetic resonance spectroscopy, along with chromatographic methods, is typically employed for this purpose. researchgate.net

High-Resolution Mass Spectrometry for Deuterium Enrichment Verification

High-resolution mass spectrometry (HRMS) is a primary tool for determining the level of deuterium incorporation. nih.govresearchgate.net By comparing the mass spectrum of the deuterated compound with its non-deuterated analog, the increase in molecular weight due to the presence of deuterium can be precisely measured. For this compound, a complete replacement of eight hydrogen atoms with deuterium would result in a mass increase of approximately 8.05 daltons. HRMS can also provide information on the distribution of isotopologues, allowing for the quantification of the percentage of the desired d8 species versus partially deuterated or non-deuterated molecules. nih.gov

| Compound | Molecular Formula | Exact Mass (Da) | Expected Mass Shift (Da) |

|---|---|---|---|

| N-Benzoylpiperazine | C₁₁H₁₄N₂O | 190.1106 | - |

| This compound | C₁₁H₆D₈N₂O | 198.1609 | +8.0503 |

Advanced Nuclear Magnetic Resonance Spectroscopy for Site-Specific Deuterium Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the specific locations of deuterium atoms within a molecule. rug.nl While ¹H NMR is used to observe the disappearance of signals corresponding to the replaced protons, ²H (Deuterium) NMR directly detects the deuterium nuclei. For this compound, the ¹H NMR spectrum would show a significant reduction or complete absence of signals corresponding to the piperazine ring protons. Conversely, the ²H NMR spectrum would exhibit signals corresponding to the deuterium atoms on the piperazine ring, confirming their specific locations. huji.ac.il Advanced NMR techniques can provide detailed information about the coupling between deuterium and adjacent nuclei, further solidifying the structural assignment.

Advanced Spectroscopic and Structural Elucidation Studies of N Benzoyl Piperazine 2,2,3,3,5,5,6,6 D8

Application of Deuterium (B1214612) Labeling in Conformational Analysis by Dynamic NMR

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is an essential technique for quantifying the rates of intramolecular processes that are on the NMR timescale, such as conformational changes. In the context of N-benzoylated piperazines, two primary dynamic processes are observed: the restricted rotation around the amide C-N bond and the chair-to-chair interconversion of the piperazine (B1678402) ring. nih.govresearchgate.net

The use of N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 is particularly advantageous for these studies. The complete deuteration of the piperazine ring protons dramatically simplifies the ¹H NMR spectrum by removing the otherwise complex signals and spin-spin couplings of the piperazine protons. This spectral simplification allows for a more straightforward and precise analysis of the dynamic behavior of any remaining protons, or more commonly, for the study of the molecule using ¹³C or ¹⁵N NMR without the complication of proton couplings.

At room temperature, N-benzoylated piperazines exist as a mixture of conformers due to the slow rotation around the partial double bond of the amide linkage. nih.gov This restricted rotation, along with the piperazine ring's inversion, complicates the NMR spectrum. researchgate.net By replacing the eight piperazine protons with deuterium, the signals corresponding to these positions are removed from the ¹H NMR spectrum, isolating the signals of the benzoyl group. This allows for a clearer determination of the coalescence temperature (TC) and the subsequent calculation of the free energy of activation (ΔG‡) for the amide bond rotation, as the spectral changes are no longer obscured by the overlapping signals of the piperazine ring protons.

Elucidation of Amide Rotational Barriers and Piperazine Ring Conformations in Benzoylated Derivatives

Studies on non-deuterated benzoylated piperazines have established that these molecules exhibit complex conformational behavior in solution. nih.gov The primary phenomena are the hindered rotation of the C-N amide bond and the conformational flipping of the piperazine ring itself. nih.govbeilstein-journals.org Temperature-dependent NMR experiments are used to "freeze out" these conformations at low temperatures, observe the coalescence of signals as the temperature rises, and ultimately calculate the energy barriers for these processes. researchgate.net

For mono-N-benzoylated piperazines, two distinct dynamic processes can often be observed: one at a higher temperature corresponding to the amide bond rotation and one at a lower temperature for the ring inversion. rsc.org The free activation enthalpies (ΔG‡) for amide rotation in various N-benzoylpiperazine derivatives have been calculated to be in the range of 56 to 80 kJ mol⁻¹. nih.govrsc.org The specific values are influenced by the electronic properties of substituents on the benzoyl ring and the solvent used. researchgate.net For instance, electron-withdrawing groups on the benzoyl ring tend to increase the rotational barrier.

The piperazine ring typically adopts a chair conformation. beilstein-journals.org In mono-N-benzoylated derivatives, the presence of the bulky benzoyl group and the nature of the amide bond can influence the ring's flexibility. rsc.org The energy barrier for the ring inversion is generally found to be lower than that for the amide bond rotation. rsc.org In this compound, while the fundamental principles of these dynamics remain the same, the deuteration would subtly alter the vibrational modes and zero-point energies, potentially leading to minor differences in the measured activation barriers compared to its non-deuterated counterpart, an effect known as a kinetic isotope effect.

Table 1: Activation Energies (ΔG‡) for Conformational Processes in Selected N-Benzoylpiperazine Derivatives (Determined by Dynamic ¹H NMR)

| Compound | Solvent | Dynamic Process | Coalescence Temp. (TC) [K] | ΔG‡ [kJ mol⁻¹] |

| 1-(4-Fluorobenzoyl)piperazine | CDCl₃ | Amide Rotation | 296 | 62.4 |

| 1-(4-Fluorobenzoyl)piperazine | CDCl₃ | Ring Inversion | 258 | 56.1 |

| 1-(4-Nitrobenzoyl)piperazine beilstein-journals.org | DMSO-d₆ | Amide Rotation | 343 | 71.1 |

| 1-(4-Nitrobenzoyl)piperazine beilstein-journals.org | DMSO-d₆ | Ring Inversion | 293 | 62.4 |

| 1-Benzoyl-4-methylpiperazine | CDCl₃ | Amide Rotation | 298 | 62.1 |

| 1,4-Dibenzoylpiperazine | DMSO-d₆ | Amide Rotation | 308 | 64.9 |

This table presents data from related non-deuterated compounds to illustrate typical energy barriers. Data sourced from studies by Wodtke et al. and Mamat et al. beilstein-journals.orgrsc.org

X-ray Crystallographic Analysis of Related Benzoylated Piperazine Structures and Implications for Deuterated Analogues

X-ray crystallography provides definitive information about the solid-state structure of molecules, offering a static picture that complements the dynamic information obtained from solution-state NMR. nih.gov Crystallographic studies of several N-benzoylated piperazine derivatives have been performed, revealing key structural features. nih.gov

In the solid state, the piperazine ring consistently adopts a chair conformation. beilstein-journals.orgnih.gov The benzoyl group's orientation relative to the piperazine ring is also fixed. For example, in the crystal structure of 1-(4-nitrobenzoyl)piperazine, the piperazine ring is in a chair conformation, and the molecule exhibits specific intermolecular interactions. nih.govresearchgate.net Similarly, the structure of 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine also shows the piperazine ring in a chair conformation. nih.gov

Table 2: Crystallographic Data for Related N-Benzoylated Piperazine Derivatives

| Compound | Formula | Crystal System | Space Group | a [Å] | b [Å] | c [Å] | β [°] | Ref. |

| 1-(4-Nitrobenzoyl)piperazine | C₁₁H₁₃N₃O₃ | Monoclinic | C2/c | 24.587 | 7.0726 | 14.171 | 119.257 | nih.gov |

| 4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine | C₁₅H₁₇FN₂O | Monoclinic | P2₁/n | 10.5982 | 8.4705 | 14.8929 | 97.430 | nih.gov |

Vibrational Spectroscopy (FTIR, Raman) for Deuterium-Specific Bond Analysis and Conformational Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a sensitive probe of molecular structure and bonding. niscpr.res.in In this compound, these techniques are especially powerful for confirming the success of deuteration and for analyzing specific bond vibrations.

The key principle is the isotopic effect on vibrational frequencies. The frequency of a bond vibration is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is approximately twice as heavy as hydrogen, the stretching and bending frequencies of C-D bonds are significantly lower than those of C-H bonds.

In a typical N-benzoylpiperazine spectrum, one would observe:

C-H stretching vibrations from the piperazine ring around 2800-3000 cm⁻¹. scispace.com

C=O stretching of the amide carbonyl group, typically a strong band around 1630-1660 cm⁻¹.

N-H stretching (if the second nitrogen is unsubstituted) around 3100-3500 cm⁻¹. dergipark.org.tr

C-H bending and C-N stretching vibrations in the fingerprint region (below 1500 cm⁻¹). niscpr.res.in

In the spectrum of this compound, the characteristic C-H stretching bands of the piperazine ring would be absent. Instead, new bands corresponding to C-D stretching would appear at approximately 2100-2250 cm⁻¹. The disappearance of the C-H signals and the appearance of these new, lower-frequency C-D signals provide a clear "fingerprint" confirming the isotopic labeling. nih.gov This allows for an unambiguous assignment of vibrations associated with the piperazine ring, distinguishing them from the vibrations of the benzoyl group, which remain unchanged. This selective analysis aids in a more detailed understanding of the molecule's conformational state as reflected in its vibrational spectrum.

Applications of N Benzoyl Piperazine 2,2,3,3,5,5,6,6 D8 in Quantitative Analytical Methodologies

Role as an Internal Standard in Stable Isotope Dilution Mass Spectrometry (SIDMS)

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful technique for quantitative analysis, and the use of a stable isotope-labeled internal standard is a cornerstone of this methodology. texilajournal.comaptochem.com N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8, with its eight deuterium (B1214612) atoms, is an ideal internal standard for the analysis of N-(Benzoyl)piperazine. The principle of SIDMS relies on the addition of a known quantity of the isotopically labeled standard to a sample prior to any sample preparation steps. texilajournal.com Because the labeled standard is chemically identical to the analyte of interest, it experiences the same physical and chemical effects throughout the entire analytical process, including extraction, derivatization, and ionization. waters.comcrimsonpublishers.com

Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. amazonaws.com Similarly, variations in instrument response, such as ion suppression or enhancement in the mass spectrometer's source, will affect both the analyte and the internal standard equally. kcasbio.comtandfonline.com By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix-induced variations. crimsonpublishers.com The use of deuterated standards like N-(Benzoyl)piperazine-d8 is frequently recommended by regulatory agencies for bioanalytical method validation to ensure the reliability of pharmacokinetic and toxicological data. nih.gov

Quantification of N-(Benzoyl)piperazine and Structurally Related Analytes via LC-MS/MS and GC-MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the premier techniques for the sensitive and selective quantification of drugs and their metabolites in various biological and forensic matrices. In the context of piperazine-based designer drugs, the use of deuterated internal standards is well-documented to ensure the highest level of confidence in the results. mdpi.com For instance, in the analysis of multiple piperazine (B1678402) derivatives, deuterated analogues such as BZP-D7 (a close structural relative of N-(Benzoyl)piperazine-d8) are employed to construct calibration curves and accurately determine the concentrations of the target analytes. mdpi.com

In a typical LC-MS/MS or GC-MS method, the instrument is set to monitor specific mass transitions for both the analyte and its deuterated internal standard. For N-(Benzoyl)piperazine, a precursor ion would be selected and fragmented to produce a characteristic product ion. Similarly, a distinct precursor-to-product ion transition would be monitored for N-(Benzoyl)piperazine-d8. The difference in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their similar chemical properties ensure they behave almost identically during the analysis. scholars.direct

Table 1: Representative Selected Ion Monitoring (SIM) for GC-MS Analysis of Piperazine Analogs

| Compound | Monitored Ions (m/z) |

| 1-Benzylpiperazine (BZP) | 272, 91, 175, 181 |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 326, 173, 200, 229 |

| Hypothetical N-(Benzoyl)piperazine | Specific m/z values would be determined during method development |

| Hypothetical N-(Benzoyl)piperazine-d8 | Specific m/z values would be determined, shifted by the mass of the deuterium labels |

| This table includes data for related piperazine compounds to illustrate the principle of SIM in GC-MS analysis. The values for N-(Benzoyl)piperazine and its d8 analog are hypothetical and would be established during the development of a specific analytical method. scholars.directscholars.direct |

Mitigating Matrix Effects and Enhancing Reproducibility in Complex Sample Matrices

Biological samples such as blood, urine, and tissue homogenates are inherently complex matrices containing numerous endogenous compounds that can interfere with the analysis. waters.com This "matrix effect" can lead to either suppression or enhancement of the analyte signal in the mass spectrometer, resulting in inaccurate quantification. kcasbio.comtandfonline.com One of the most significant advantages of using a stable isotope-labeled internal standard like N-(Benzoyl)piperazine-d8 is its ability to effectively compensate for these matrix effects. waters.comcrimsonpublishers.com

Because the deuterated standard co-elutes with the unlabeled analyte during chromatographic separation and has nearly identical ionization efficiency, it is subject to the same degree of signal suppression or enhancement. aptochem.com Therefore, the ratio of the analyte to the internal standard remains unaffected by the sample matrix, leading to highly reproducible and accurate results across different samples and even different batches of samples. kcasbio.com This is crucial for the reliability of bioanalytical methods used in clinical and forensic toxicology, as well as in pharmaceutical research. Studies have repeatedly shown that the use of stable isotope-labeled internal standards is the gold standard for minimizing measurement uncertainty in LC-MS and GC-MS analyses. amazonaws.comtandfonline.com

Development of Robust Analytical Protocols for Piperazine Metabolite Profiling in Research

The study of drug metabolism is essential for understanding the efficacy, toxicity, and pharmacokinetic profile of a compound. Developing robust analytical protocols for metabolite profiling requires the ability to accurately quantify not only the parent drug but also its various metabolites. N-(Benzoyl)piperazine-d8 plays a crucial role in this process by serving as a reliable internal standard for the quantification of N-benzoylpiperazine and its metabolites. nih.gov

When a deuterated standard of the parent drug is used, it can, in many cases, also be used for the semi-quantification of its metabolites, assuming they share similar structural features and extraction efficiencies. For more accurate quantification, synthesized deuterated standards of the expected major metabolites would be ideal. The presence of a consistent internal standard like N-(Benzoyl)piperazine-d8 throughout the analysis of different time points or in different biological matrices ensures that the observed changes in metabolite concentrations are genuine and not an artifact of analytical variability. This is particularly important in studies investigating the metabolic pathways of piperazine-based compounds, which can undergo extensive metabolism through processes like hydroxylation and degradation of the piperazine ring. nih.gov

Isotope Tracing in Untargeted Metabolomics in Biochemical Systems

Untargeted metabolomics aims to comprehensively measure all small molecules in a biological system. acs.org Isotope tracing, a powerful extension of this approach, involves introducing a stable isotope-labeled compound into a system and tracking the incorporation of the isotope into downstream metabolites. researchgate.netnih.gov This technique provides dynamic information about metabolic pathways and fluxes.

While not yet specifically documented for N-(Benzoyl)piperazine-d8, this compound is ideally suited for such studies. By administering N-(Benzoyl)piperazine-d8 to a cellular or animal model, researchers could trace the metabolic fate of the N-benzoylpiperazine molecule. nih.gov As the parent compound is metabolized, the deuterium label would be incorporated into its various metabolites. Using high-resolution mass spectrometry, it would be possible to identify these labeled metabolites by their characteristic mass shifts compared to their unlabeled endogenous counterparts. acs.org This approach would enable the discovery of novel metabolites and provide a detailed map of the biotransformation pathways of N-benzoylpiperazine. nih.gov Stable isotope tracing has been successfully applied to study the metabolism of other drugs and endogenous compounds, demonstrating its potential for elucidating the complex metabolic networks involving piperazine derivatives. nih.govosti.gov

Mechanistic Investigations Utilizing N Benzoyl Piperazine 2,2,3,3,5,5,6,6 D8

Elucidation of Metabolic Pathways of N-(Benzoyl)piperazine and Analogous Compounds

Deuterium-labeled compounds are instrumental in the study of drug metabolism, helping to identify metabolic "soft spots" and elucidate the complex enzymatic pathways responsible for biotransformation. acs.org The use of N-(Benzoyl)piperazine-d8 allows for precise tracking of the piperazine (B1678402) moiety during its metabolic journey and helps to quantify the impact of isotopic substitution on the rate and route of its breakdown.

Application of Kinetic Isotope Effects (KIE) in Enzyme Mechanism Studies

The kinetic isotope effect (KIE) is observed when the rate of a reaction changes upon isotopic substitution. princeton.edu A primary KIE occurs when the bond to the isotope is broken in the rate-determining step of a reaction. nih.gov In the context of metabolism, cytochrome P450 (CYP) enzymes are often responsible for the oxidative metabolism of drugs, frequently through C-H bond abstraction. nih.gov

When N-(Benzoyl)piperazine is metabolized, potential sites of oxidation include the piperazine ring. If a C-H bond on the piperazine ring is cleaved during the rate-limiting step of its metabolism (e.g., hydroxylation by a CYP enzyme), the reaction will proceed more slowly for N-(Benzoyl)piperazine-d8 than for the non-deuterated (protio) analogue. nih.gov This slowing of the reaction is quantified as the KIE (kH/kD), where values significantly greater than 1 indicate that C-H bond cleavage is mechanistically important. nih.gov

For instance, studies on other deuterated molecules have demonstrated how this effect can be practically applied. In the case of enzalutamide, replacing the hydrogens on a metabolically labile N-methyl group with deuterium (B1214612) (d3-ENT) resulted in a KIE of approximately 2. nih.gov This slowed N-demethylation led to a 102% increase in drug exposure in rats and a significant reduction in the formation of the N-demethylated metabolite. nih.gov

For N-(Benzoyl)piperazine, deuteration at the 2,2,3,3,5,5,6,6-positions provides a specific tool to probe for oxidation at these sites. If metabolism at these positions is a major clearance pathway, the d8-analogue would exhibit a slower rate of metabolism. This can cause a "metabolic switching" effect, where the enzymatic machinery targets other, non-deuterated positions on the molecule, such as the benzoyl group, leading to a different profile of metabolites. nih.gov

Table 1: Illustrative Example of Metabolic Switching due to KIE for N-Benzoylpiperazine vs. N-(Benzoyl)piperazine-d8

This table presents hypothetical data modeled on typical KIE studies to illustrate how deuteration could alter metabolic outcomes in human liver microsomes.

| Compound | Metabolite | Formation Rate (pmol/min/mg) | % of Total Metabolites | KIE (kH/kD) |

| N-Benzoylpiperazine (Protio) | Piperazine-ring Hydroxylation | 100 | 67% | - |

| Benzoyl-ring Hydroxylation | 50 | 33% | - | |

| N-(Benzoyl)piperazine-d8 | Piperazine-ring Hydroxylation | 40 | 36% | 2.5 |

| Benzoyl-ring Hydroxylation | 70 | 64% | ~1.0 |

This is a hypothetical representation. The KIE value of 2.5 for piperazine-ring hydroxylation is a strong indicator that C-H/C-D bond cleavage at this position is part of the rate-determining step.

Tracing Biodegradation Pathways in Controlled Experimental Systems

Beyond metabolism in mammals, deuterated compounds are excellent tracers for studying the biodegradation of substances in controlled environments, such as microbial cultures or soil samples. When studying the breakdown of a compound by microorganisms, it can be challenging to distinguish the metabolites of the target compound from the vast array of other organic molecules in the system.

N-(Benzoyl)piperazine-d8 serves as a "heavy" labeled tracer. Its molecular weight is 8 mass units higher than the natural compound. When it is introduced into a controlled experimental system, such as a culture of a specific bacterial strain known to degrade piperazine, any metabolites derived from it will also contain the deuterium label. acs.org Using mass spectrometry, these deuterated metabolites can be easily and unambiguously identified by their characteristic mass shift, even at very low concentrations. This allows for the confident mapping of biodegradation pathways, identifying intermediate products and final breakdown compounds without interference from the background matrix.

Investigating Isotope Effects on Molecular Interactions and Conformational Dynamics in Solution

The substitution of hydrogen with deuterium can influence non-covalent interactions, which govern a molecule's behavior in solution, its binding to proteins, and its conformational preferences. cchmc.org Although the electronic structure of the molecule is virtually unchanged, the C-D bond is slightly shorter and less polarizable than the C-H bond, and its vibrational dynamics are different. cchmc.org These subtle changes can lead to measurable isotope effects on physical properties.

Studies using reversed-phase liquid chromatography have shown that deuterated compounds can have different retention times than their protiated counterparts. acs.org This phenomenon, known as the thermodynamic isotope effect, arises from minute differences in the free energy of transfer between the aqueous mobile phase and the nonpolar stationary phase. cchmc.org Protiated compounds often bind more strongly to nonpolar surfaces than deuterated ones, suggesting that C-H bonds may participate more favorably in certain hydrophobic and dispersion force interactions than C-D bonds. cchmc.orgacs.org By studying the chromatographic behavior of N-(Benzoyl)piperazine-d8 versus its protio form under various conditions, one can probe the nature of its interactions with different chemical environments.

Furthermore, molecules like N-benzoylpiperazine are not static; they exist as an equilibrium of different conformers, primarily due to the restricted rotation around the amide (C-N) bond and the chair-boat interconversion of the piperazine ring. beilstein-journals.org Dynamic NMR spectroscopy is a key technique for studying the energy barriers between these conformers. beilstein-journals.org It is plausible that deuteration of the piperazine ring in N-(Benzoyl)piperazine-d8 could have a small but measurable secondary isotope effect on these conformational energy barriers. Such an investigation could provide deeper insight into the intramolecular forces that dictate the molecule's preferred shape in solution.

Table 2: Representative Thermodynamic Isotope Effects on Phase Transfer

This table shows typical isotope effects observed in reversed-phase chromatography, illustrating how deuteration can influence molecular interactions. The separation factor (α = kH/kD) reflects the difference in binding affinity.

| Compound Type | Stationary Phase | Separation Factor (α = kH/kD) | Interpretation |

| Deuterated Aromatic Hydrocarbon | C18 (Nonpolar) | 1.01 - 1.05 | Protiated form binds more strongly, suggesting more favorable CH-π or hydrophobic interactions. cchmc.orgacs.org |

| Deuterated Polar Compound | C18 (Nonpolar) | 0.98 - 1.00 | Isotope effect is smaller or inverse, indicating a different balance of interactions. |

| N-(Benzoyl)piperazine-d8 (Hypothetical) | C18 (Nonpolar) | > 1.0 | An expected result would likely show the protiated form binding more strongly. |

Insights into Organic Reaction Mechanisms and Selectivity Through Deuterium Labeling

Deuterium labeling is a classic tool in physical organic chemistry for elucidating reaction mechanisms. researchgate.net By determining if a KIE is present, chemists can deduce whether a specific C-H bond is broken in the rate-determining step of a reaction. N-(Benzoyl)piperazine-d8 can be used as a probe to study reactions involving the piperazine ring, such as catalytic C-H activation, oxidation, or functionalization.

For example, consider a hypothetical metal-catalyzed reaction designed to add a functional group to the piperazine ring of N-benzoylpiperazine. If the proposed mechanism involves the direct cleavage of a C-H bond from the piperazine ring by the metal catalyst in the slowest step, then performing the reaction with N-(Benzoyl)piperazine-d8 should result in a significantly slower reaction rate. Observing a large primary KIE (typically in the range of 2-7) would provide strong evidence supporting this mechanism. princeton.edu Conversely, if the reaction proceeds through a different pathway where the C-H bond is not broken in the rate-determining step (e.g., initial coordination to a nitrogen atom followed by a subsequent rapid C-H cleavage), the KIE would be close to 1. youtube.com This clear diagnostic ability allows chemists to distinguish between plausible mechanistic pathways and refine their understanding of how the reaction occurs, which is critical for optimizing reaction conditions and improving selectivity.

Table 3: Using KIE to Differentiate Between Proposed Reaction Mechanisms

| Proposed Mechanism | Rate-Determining Step | Expected kH/kD for N-(Benzoyl)piperazine-d8 | Mechanistic Conclusion |

| Mechanism A | Direct C-H bond abstraction from the piperazine ring by a catalyst. | ~5.0 | C-H bond cleavage is the rate-limiting step. Mechanism A is likely correct. |

| Mechanism B | Coordination of the benzoyl oxygen to a catalyst, followed by a fast, non-rate-limiting C-H cleavage. | ~1.0 | C-H bond cleavage is not rate-limiting. Mechanism A is incorrect; B is more plausible. |

Computational Chemistry and Theoretical Modeling of N Benzoyl Piperazine 2,2,3,3,5,5,6,6 D8

Quantum Chemical Calculations for Predicting Deuterium (B1214612) Isotope Effects on Vibrational Frequencies and Energetics

Quantum chemical calculations are fundamental in predicting how isotopic substitution affects molecular properties. The replacement of protium (B1232500) (¹H) with deuterium (²H) in the piperazine (B1678402) ring of N-(Benzoyl)piperazine introduces significant changes primarily due to the mass difference, which can be modeled to predict shifts in vibrational frequencies and effects on reaction energetics.

The kinetic isotope effect (KIE) is a key parameter that can be computationally explored. It is defined as the change in the rate of a chemical reaction upon isotopic substitution. nih.gov Deuterium's greater mass compared to protium leads to a lower zero-point energy (ZPE) for a C-D bond compared to a C-H bond. This difference in ZPE can result in a higher activation energy for reactions involving the cleavage of a C-D bond, thus slowing the reaction rate. nih.govnih.gov Theoretical models can quantify this effect, providing predictions for how the deuteration of the piperazine ring impacts its metabolic stability.

Density Functional Theory (DFT) is a common quantum mechanical method used for these predictions. nih.gov Using a basis set such as B3LYP/6-311++G(d,p), researchers can optimize the molecular geometry of N-(Benzoyl)piperazine-d8 and calculate its vibrational frequencies. nih.gov These computationally derived frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy. Typically, theoretical wavenumbers are obtained for the gaseous state, while experimental data comes from the solid state, which can lead to slight deviations. nih.gov To account for systematic errors arising from the chosen basis set and the neglect of anharmonicity, the calculated vibrational frequencies are often scaled by a factor, for instance, 0.961. nih.gov

The primary predicted effect of deuteration on the vibrational spectrum is a red-shift (decrease in frequency) of the C-D stretching and bending modes compared to the corresponding C-H modes. This is a direct consequence of the increased reduced mass of the C-D oscillator.

Table 1: Predicted Vibrational Frequency Shifts due to Deuteration This table is illustrative and based on general principles of isotope effects. Actual values would require specific calculations for the molecule.

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Predicted Shift (cm⁻¹) |

|---|---|---|---|

| Stretching | ~2900-3000 | ~2100-2200 | ~800 |

| Bending | ~1350-1450 | ~950-1050 | ~400 |

Beyond vibrational frequencies, quantum calculations can predict changes in thermodynamic properties and reaction energetics. The substitution of deuterium for hydrogen can alter pKa values by approximately 0.5 units, which can influence the molecule's behavior in biological systems. nih.gov These computational insights are crucial for understanding the nuanced effects of deuteration on the molecule's pharmacokinetic and pharmacodynamic profile.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions of Deuterated Piperazines

Molecular dynamics (MD) simulations offer a means to explore the conformational flexibility and solvent interactions of deuterated piperazine derivatives over time. These simulations model the atoms and the bonds between them as a system of interacting particles, governed by a force field, to simulate their motion.

The piperazine ring can adopt several conformations, such as chair, boat, and twist-boat. The energetic landscape and the equilibrium between these conformers can be influenced by the substituents on the ring and by isotopic substitution. For 1-acyl 2-substituted piperazines, studies have shown a preference for the axial conformation, which can be further stabilized by intramolecular interactions. nih.gov MD simulations can map the conformational landscape of N-(Benzoyl)piperazine-d8, identifying the most stable conformers and the energy barriers between them. This information is critical as the three-dimensional shape of the molecule often dictates its biological activity. nih.gov

MD simulations are also invaluable for studying how the deuterated compound interacts with its solvent environment, typically water in biological contexts. The simulation can reveal details about the formation and dynamics of the hydration shell around the molecule. While the electronic properties are largely unchanged by deuteration, the subtle shifts in vibrational modes and bond lengths can influence the strength and lifetime of hydrogen bonds with surrounding water molecules. These solvent interactions play a role in the molecule's solubility, stability, and ability to cross biological membranes.

Table 2: Parameters Explored in Molecular Dynamics Simulations

| Simulation Parameter | Information Gained | Relevance |

|---|---|---|

| Potential Energy Surface | Identification of stable and metastable conformations | Understanding molecular shape and flexibility |

| Torsional Angle Analysis | Characterization of ring puckering and substituent orientation | Defines the conformational preferences (e.g., axial vs. equatorial) |

| Radial Distribution Function | Describes the structure of the solvent shell around the molecule | Insights into solubility and solvent-solute interactions |

| Hydrogen Bond Dynamics | Calculates the lifetime and geometry of hydrogen bonds | Evaluates interactions with the biological environment |

Ligand-Receptor Docking Studies and Binding Affinity Predictions for Analogous Benzoylpiperazine Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for predicting how a molecule like a benzoylpiperazine analog might interact with a biological target. nih.gov

The process begins with obtaining the three-dimensional structures of both the ligand and the receptor. The receptor structure is often sourced from databases like the Protein Data Bank (PDB). nih.gov Computational software is then used to explore a vast number of possible binding poses of the ligand within the receptor's binding site. nih.gov Each pose is evaluated using a scoring function that estimates the binding affinity, often expressed as a binding energy in kcal/mol. mdpi.com The pose with the most favorable (most negative) score is predicted to be the most stable binding mode. nih.gov

For benzoylpiperazine systems, docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.govmdpi.com For example, studies on similar heterocyclic compounds have identified specific amino acid residues within receptor binding pockets that are crucial for interaction. nih.gov

Table 3: Typical Output from a Molecular Docking Study

| Parameter | Description | Example Finding for an Analogous System |

|---|---|---|

| Binding Energy/Docking Score (kcal/mol) | An estimation of the binding affinity; more negative values indicate stronger binding. | Compound X showed a docking score of -8.0 kcal/mol. mdpi.com |

| Key Interacting Residues | The specific amino acids in the receptor's binding site that interact with the ligand. | Hydrogen bond formation with Asn71 and Gly16. mdpi.com |

| Type of Interactions | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic). | Hydrophobic interactions between the ligand's ring system and receptor residues. mdpi.com |

| Predicted Pose/Conformation | The lowest energy 3D orientation of the ligand within the binding site. | The benzoyl group is oriented towards a hydrophobic pocket. |

Future Directions and Emerging Research Avenues for Deuterated Benzoylpiperazines

Potential in Advanced Chemical Biology Probes and Reporter Molecules

The unique physical properties of deuterated compounds make them exceptional tools for chemical biology. clearsynth.com N-(Benzoyl)piperazine-d8 and similar deuterated molecules can serve as powerful probes and reporter molecules for elucidating complex biological processes. clearsynth.commusechem.com The key to their utility lies in the fact that replacing hydrogen with deuterium (B1214612) alters properties like vibrational frequency and mass without significantly changing the molecule's shape or biological interactions. researchgate.net

Deuterated molecules can be distinguished from their non-deuterated counterparts by techniques such as mass spectrometry (MS) and infrared spectroscopy. scielo.org.mx This allows researchers to use them as tracers to follow the fate of a molecule within a biological system, investigating its absorption, distribution, metabolism, and excretion (ADME). musechem.com For instance, a deuterated benzoylpiperazine could be administered to a cellular or animal model, and its journey and transformation could be precisely tracked and quantified.

Furthermore, deuterated compounds are increasingly used in developing advanced reporter bioassays. promega.comnih.gov In systems like NanoBRET® (NanoBioluminescence Resonance Energy Transfer), the stability and distinct mass of a deuterated ligand can enhance assay precision, particularly in ligand-binding studies that model real pharmacology. promega.com The use of deuterated probes can provide invaluable insights into ligand-receptor interactions and the movement of molecules within living organisms. clearsynth.com

Table 1: Physicochemical Property Comparison

| Property | N-Benzoylpiperazine | N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 | Significance of Difference |

|---|---|---|---|

| CAS Number | 13754-38-6 lgcstandards.com | 1219805-49-8 lgcstandards.com | Unique identifier for each isotopologue. |

| Molecular Formula | C₁₁H₁₄N₂O | C₁₁H₆D₈N₂O | Indicates the presence of 8 deuterium atoms. |

| Molecular Weight | 190.24 g/mol | ~198.16 g/mol lgcstandards.com | The mass difference is key for separation and detection in mass spectrometry. scielo.org.mx |

| C-Isotope Bond Energy | Weaker (C-H) | Stronger (C-D) researchgate.net | Leads to differences in reaction rates (Kinetic Isotope Effect). nih.gov |

| Vibrational Frequency | Higher (C-H stretch) | Lower (C-D stretch) scielo.org.mx | Allows for differentiation using Infrared (IR) Spectroscopy. scielo.org.mx |

Integration into High-Throughput Analytical Platforms for Discovery Research

In the realm of drug discovery and development, high-throughput analytical platforms are essential for screening vast libraries of compounds. researchgate.net The accuracy and reliability of these platforms are paramount. Deuterated compounds, such as N-(Benzoyl)piperazine-d8, play a critical role as internal standards in quantitative analytical techniques, particularly those coupled with mass spectrometry (e.g., LC-MS/MS). pharmaffiliates.comclearsynth.comacanthusresearch.com

An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to a sample before analysis. clearsynth.com It helps to correct for variations that can occur during sample preparation and analysis, such as extraction losses or fluctuations in instrument response. scielo.org.mxkcasbio.com Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards because they co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization, yet are distinguishable by their mass. acanthusresearch.comkcasbio.com

The use of a deuterated internal standard like N-(Benzoyl)piperazine-d8 for the quantification of its non-deuterated analog can significantly enhance the precision, accuracy, and robustness of bioanalytical methods. clearsynth.comresearchgate.net This is crucial for discovery research, where researchers need to reliably measure the concentrations of potential drug candidates and their metabolites in complex biological matrices like plasma or tissue. clearsynth.comkcasbio.com The European Medicines Agency (EMA) has noted that over 90% of submitted assay validations incorporate SIL internal standards, highlighting their importance in regulatory contexts. kcasbio.com

Table 2: Advantages of Deuterated Internal Standards in Analytical Platforms

| Feature | Benefit | Relevance to Discovery Research |

|---|---|---|

| Co-elution with Analyte | Normalizes for variations in chromatographic retention time. kcasbio.com | Ensures accurate identification and quantification in complex mixtures. |

| Similar Extraction Recovery | Corrects for sample loss during preparation steps. acanthusresearch.com | Improves the accuracy of concentration measurements from biological samples. |

| Compensation for Matrix Effects | Mitigates ion suppression or enhancement in mass spectrometry. kcasbio.com | Provides more reliable data from complex biological matrices like plasma or urine. |

| Improved Precision & Accuracy | Leads to more reproducible and trustworthy quantitative results. clearsynth.comresearchgate.net | Crucial for pharmacokinetic studies and lead optimization. pharmaffiliates.com |

| Reduced Method Development Time | Often simplifies and shortens the process of creating a robust analytical method. kcasbio.com | Accelerates the drug discovery pipeline. |

Development of Novel Synthetic Routes for Stereoselective Deuteration

The growing interest in deuterated compounds has spurred significant innovation in synthetic organic chemistry, with a focus on developing efficient and selective methods for deuterium incorporation. snnu.edu.cnnih.gov While some deuterated molecules can be prepared by using commercially available deuterated starting materials, this can be costly and involve lengthy synthetic sequences. symeres.com Consequently, methods for the late-stage, site-selective introduction of deuterium into complex molecules are highly sought after. musechem.com

A significant challenge and a key area of future research is stereoselective deuteration—the introduction of deuterium at a specific stereocenter. researchgate.net Achieving this with high enantiomeric purity could be crucial for fine-tuning the metabolic profile of chiral drug candidates. researchgate.net Novel strategies, including copper-catalyzed deacylative deuteration and samarium(II) iodide-mediated reactions, are expanding the toolbox for site-specific and degree-controlled deuteration of aliphatic positions. nih.govacs.org The development of new synthetic routes to access C-substituted piperazines also presents opportunities for creating structurally diverse and stereochemically complex deuterated analogs. nih.govnih.gov

Table 3: Selected Synthetic Strategies for Deuteration of Organic Molecules

| Method | Catalyst/Reagent | Deuterium Source | Key Features & Applications |

|---|---|---|---|

| Hydrogen Isotope Exchange (HIE) | Iridium, Ruthenium, or Iron Catalysts snnu.edu.cnnih.gov | D₂O, D₂ gas | Enables late-stage, site-selective deuteration of arenes and heterocycles. nih.gov |

| Reductive Deuteration | Samarium(II) Iodide (SmI₂) acs.org | D₂O | Useful for the synthesis of deuterium-labeled alcohols and amines from various precursors. acs.org |

| Deacylative Deuteration | Copper Catalysts nih.gov | D₂O | Allows for site-specific and degree-controlled deuteration at alkyl positions. nih.gov |

| Multicomponent Reactions (MCRs) | Various | Deuterated Aldehydes or Isonitriles nih.gov | Provides access to diverse libraries of deuterated drug-like compounds. nih.gov |

| Base-Mediated Deuteration | Base (e.g., KOH) | DMSO-d₆ nih.gov | A metal-free, cost-effective method for incorporating deuterium into various molecules. nih.gov |

Broader Applications in Fundamental Mechanistic Organic and Bioorganic Chemistry

Beyond their direct applications in drug development and bioanalysis, deuterated compounds like N-(Benzoyl)piperazine-d8 are indispensable tools for fundamental research into reaction mechanisms. researchgate.netscielo.org.mx The primary technique employed is the study of the Kinetic Isotope Effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. scielo.org.mxnih.gov

Because the C-D bond is stronger than the C-H bond, it requires more energy to break. youtube.com Therefore, if a C-H bond is broken or formed in the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow the reaction down. nih.govyoutube.com This is known as a primary kinetic isotope effect, and its magnitude can provide profound insight into the transition state of the reaction. rsc.org For example, observing a significant KIE upon deuteration of a specific position in a benzoylpiperazine derivative during a metabolic transformation would provide strong evidence that the C-H bond at that position is being cleaved in the rate-limiting step of the metabolic process. nih.gov

Secondary KIEs can also be observed when the deuterated position is not directly involved in bond breaking but is located near the reaction center. ucsb.edu These effects arise from changes in hybridization or steric environment at the transition state and can provide more subtle details about the reaction pathway. ucsb.eduiitd.ac.in By using specifically deuterated molecules, chemists can map out complex reaction pathways, elucidate enzymatic mechanisms, and refine their understanding of fundamental chemical principles. researchgate.netscielo.org.mxucsb.edu

Table 4: The Kinetic Isotope Effect (KIE) in Mechanistic Studies

| Type of KIE | Description | Information Gained |

|---|---|---|

| Primary KIE | Observed when the bond to the isotope is broken or formed in the rate-determining step of the reaction. rsc.org | Provides evidence for which bonds are being cleaved in the slowest step of a reaction mechanism. nih.gov |

| Secondary KIE | Observed when the isotopic substitution is at a position not directly involved in bond-breaking/formation. ucsb.edu | Offers insights into changes in hybridization (e.g., sp² to sp³) or steric environment at the transition state. ucsb.edu |

| Solvent KIE | Observed when the reaction is run in a deuterated solvent (e.g., D₂O) versus a non-deuterated one (H₂O). | Helps to determine if a proton from the solvent is involved in the rate-determining step. |

Q & A

Q. What are the optimal synthetic routes for preparing N-(Benzoyl)piperazine-d8 with high isotopic purity?

The compound is typically synthesized by reacting deuterated piperazine (piperazine-2,2,3,3,5,5,6,6-d8) with benzoyl chloride or its deuterated analog. For example, benzoyl chloride-d5 can react with deuterated piperazine under reflux in tetrahydrofuran (THF) or dichloromethane, using a base like pyridine or N-ethyl-N,N-diisopropylamine to drive the reaction. Purification via column chromatography or recrystallization ensures >98% isotopic purity . Alternative electrocatalytic methods using D₂O as a deuterium source have also been reported, enabling direct deuteration of heteroarenes under mild conditions .

Q. Which analytical techniques are critical for verifying the deuteration pattern and chemical purity of N-(Benzoyl)piperazine-d8?

- Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the absence of proton signals at deuterated positions (e.g., δ 2.5–3.5 ppm for piperazine protons). ¹³C NMR detects isotopic shifts (~0.1–0.3 ppm) due to deuterium substitution .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (198.291 g/mol) and isotopic distribution. A deviation >0.001 Da suggests impurities .

- Fourier-Transform Infrared Spectroscopy (FTIR): Confirms retention of functional groups (e.g., C=O stretch at ~1660 cm⁻¹ for the benzoyl moiety) .

Q. How should N-(Benzoyl)piperazine-d8 be stored to maintain isotopic integrity?

Store the compound as a neat solid at room temperature in airtight, light-resistant containers. Avoid exposure to moisture or acidic/basic vapors, which could lead to proton-deuterium exchange. Long-term stability (>2 years) is achievable under these conditions .

Advanced Research Questions

Q. How does deuteration influence the metabolic stability and pharmacokinetic (PK) profile of piperazine-containing drug candidates?

Deuteration at non-labile positions (e.g., piperazine backbone) reduces metabolic oxidation by cytochrome P450 enzymes, prolonging half-life. For example, substituting benzoyl piperazine with deuterated analogs in antiviral studies increased EC₅₀ values by 2–3-fold due to slowed metabolism . Isotopic tracing via LC-MS/MS can quantify deuterium retention in plasma and tissues, guiding PK optimization .

Q. What strategies resolve contradictions in deuteration efficiency reported across studies?

Discrepancies in isotopic purity (e.g., 95% vs. 98% D) often arise from proton-deuterium exchange during synthesis or analysis. Mitigation steps include:

- Reaction Optimization: Use anhydrous solvents and inert atmospheres to minimize exchange .

- Analytical Cross-Validation: Combine NMR (quantitative) with isotope-ratio mass spectrometry (IRMS) for accuracy .

- Synthetic Redundancy: Compare multiple routes (e.g., electrocatalytic vs. classical acylation) to isolate method-dependent artifacts .

Q. How can N-(Benzoyl)piperazine-d8 be utilized in mechanistic studies of enzyme inhibition?

In DPP-IV inhibitor research, deuterated piperazine derivatives enable isotope-effect studies to probe transition-state interactions. For example, kH/kD ratios >1 indicate rate-limiting steps involving C-H bond cleavage. Crystallographic data (e.g., PDB entries) can further map deuterium positions in enzyme active sites .

Q. What are the challenges in scaling up deuterated piperazine derivatives for in vivo studies?

Key issues include:

- Cost of Deuterated Reagents: Benzoyl chloride-d5 and piperazine-d8 are expensive (e.g., €720/250 mg), necessitating efficient catalytic recycling .

- Purification Complexity: Deuterated byproducts (e.g., partially deuterated species) require advanced techniques like preparative HPLC .

- Regulatory Compliance: Documentation of isotopic purity (e.g., 98 atom% D) is critical for FDA/EMA filings .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.